N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorophenyl and chlorophenoxy groups. These structural elements contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The presence of electron-withdrawing groups, such as nitro groups, can significantly enhance the reactivity of the aryl halide, facilitating the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a methyl group instead of a chlorophenyl group.
N-[4-(4-chlorophenoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
N-[4-(4-chlorophenoxy)phenyl]-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of both chlorophenyl and chlorophenoxy groups. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H15Cl2N5O |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H15Cl2N5O/c24-15-1-7-18(8-2-15)30-23-21(13-28-30)22(26-14-27-23)29-17-5-11-20(12-6-17)31-19-9-3-16(25)4-10-19/h1-14H,(H,26,27,29) |
InChI Key |
QLDMDQRQYLFQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.